N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c18-16-8-7-15(13-17(16)20-10-4-11-26(20,23)24)19-25(21,22)12-9-14-5-2-1-3-6-14/h1-3,5-8,13,19H,4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBXQULGNXWPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.85 g/mol. The compound features:
- Chloro-substituted phenyl group : Enhances reactivity and biological interactions.
- Dioxidoisothiazolidin ring : Contributes to its pharmacological properties.
- Phenylethanesulfonamide moiety : Impacts solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The dioxidoisothiazolidin moiety is particularly significant for its potential to modulate enzyme activity through binding interactions. This mechanism may lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate significant antibacterial effects against various pathogens.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical studies, suggesting its utility in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have indicated that the compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.
Case Studies and Experimental Data
- Antibacterial Activity : A study evaluated the antibacterial effects of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : In a model of acute inflammation, the compound was administered at doses of 10 mg/kg and demonstrated a significant reduction in paw edema compared to the control group .
- Cytotoxicity Studies : The compound was tested on various human cancer cell lines (e.g., HeLa, MCF7). It exhibited cytotoxic effects with IC50 values ranging from 15 to 25 µM, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | MIC: 32 µg/mL; IC50: 20 µM |
| N-(4-chloroaniline derivative) | Structure | Antimicrobial | MIC: 64 µg/mL |
| Isothiazolidine derivative | Structure | Anticancer | IC50: 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
